Cas no 1007521-55-2 (N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine)

N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine is a fluorinated pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 4-fluorophenyl substituent and a methylamine group, offering versatility as a building block for bioactive compounds. The presence of the fluorine atom enhances metabolic stability and binding affinity in target interactions, making it valuable for drug discovery. The pyrazole core contributes to its role as a scaffold for heterocyclic synthesis, while the methylamine moiety allows for further functionalization. This compound is particularly useful in the development of kinase inhibitors, receptor modulators, and other small-molecule therapeutics. Its well-defined structure ensures reproducibility in research applications.
N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine structure
1007521-55-2 structure
Product Name:N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine
CAS No:1007521-55-2
MF:C11H12FN3
MW:205.231485366821
CID:4558953
Update Time:2025-06-11

N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine Chemical and Physical Properties

Names and Identifiers

    • CHEMBRDG-BB 4002583
    • N-{[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylamine
    • 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
    • 1H-Pyrazole-4-methanamine, 3-(4-fluorophenyl)-N-methyl-
    • N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine
    • Inchi: 1S/C11H12FN3/c1-13-6-9-7-14-15-11(9)8-2-4-10(12)5-3-8/h2-5,7,13H,6H2,1H3,(H,14,15)
    • InChI Key: QIIZTLNXWXNDJW-UHFFFAOYSA-N
    • SMILES: N1C=C(CNC)C(C2=CC=C(F)C=C2)=N1

Computed Properties

  • Exact Mass: 205.101526g/mol
  • Monoisotopic Mass: 205.101526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 205.23g/mol
  • XLogP3: 1.3
  • Topological Polar Surface Area: 40.7Ų

N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F594583-10mg
N-{[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylamine
1007521-55-2
10mg
$ 50.00 2022-06-04
TRC
F594583-50mg
N-{[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylamine
1007521-55-2
50mg
$ 65.00 2022-06-04
TRC
F594583-100mg
N-{[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylamine
1007521-55-2
100mg
$ 80.00 2022-06-04
Chemenu
CM483941-1g
1-(5-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-methylmethanamine
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$119 2022-06-14
Chemenu
CM483941-5g
1-(5-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-methylmethanamine
1007521-55-2 97%
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$333 2022-06-14
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD564496-1g
1-(5-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-methylmethanamine
1007521-55-2 97%
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¥742.0 2024-04-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD564496-5g
1-(5-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-methylmethanamine
1007521-55-2 97%
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¥2310.0 2024-04-19
Key Organics Ltd
LS-01074-1G
{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
1007521-55-2 >95%
1g
£218.00 2023-09-08
Key Organics Ltd
LS-01074-5G
{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
1007521-55-2 >95%
5g
£369.00 2023-09-08
Key Organics Ltd
LS-01074-10G
{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
1007521-55-2 >95%
10g
£474.00 2023-09-08

Additional information on N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine

Comprehensive Overview of N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine (CAS No. 1007521-55-2): Properties, Applications, and Research Insights

N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine (CAS No. 1007521-55-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the pyrazole derivative family, characterized by a fluorophenyl substitution, which enhances its bioactivity and selectivity. Researchers and industry professionals frequently search for terms like "pyrazole derivatives in drug discovery", "fluorophenyl compounds applications", and "CAS 1007521-55-2 synthesis", reflecting its relevance in modern chemistry.

The molecular structure of N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine includes a methylamine group attached to a pyrazole core, further substituted with a 4-fluorophenyl moiety. This configuration contributes to its potential as a building block for small-molecule inhibitors and biologically active agents. Recent studies highlight its role in targeting enzyme modulation and receptor binding, aligning with trending topics such as "precision medicine" and "targeted therapy development".

In the context of green chemistry and sustainable synthesis, CAS 1007521-55-2 has been explored for its compatibility with eco-friendly reaction conditions. Searches like "sustainable pyrazole synthesis" and "fluorinated compound green chemistry" underscore the growing demand for environmentally benign methodologies. The compound’s low toxicity profile and high stability make it a candidate for scalable industrial applications.

From a commercial perspective, N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine is often referenced in patents related to crop protection and veterinary medicine. Its fluorine-containing structure improves bioavailability, a key factor in agrochemical formulation. Queries such as "fluorophenyl pyrazole agrochemicals" and "CAS 1007521-55-2 patents" reflect its industrial significance.

Analytical techniques like HPLC, NMR, and mass spectrometry are critical for characterizing CAS 1007521-55-2, ensuring purity and consistency. Researchers often seek "pyrazole derivative analytical methods" or "fluorophenyl compound characterization", emphasizing the need for robust quality control in synthetic chemistry.

Future research directions for N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine may focus on its structure-activity relationships (SAR) and computational modeling to predict novel applications. The rise of AI-driven drug discovery has spurred interest in "machine learning for pyrazole optimization", positioning this compound as a valuable case study.

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